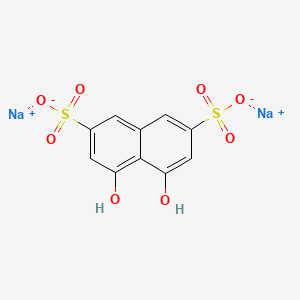

Chromotropic acid (disodium)

Description

Historical Context and Early Chemical Significance

The journey of chromotropic acid in chemical analysis began with the recognition of its potent chromogenic (color-forming) capabilities. One of its earliest and most notable applications was in the detection and quantification of formaldehyde (B43269). cdnsciencepub.com The reaction between chromotropic acid and formaldehyde in the presence of concentrated sulfuric acid produces a distinct purple-colored chromogen, a reaction first described by Eegriwe in 1937. cdnsciencepub.com This method proved to be highly specific for formaldehyde, with other aldehydes, ketones, and carboxylic acids not producing a similar coloration. wikipedia.org

This specificity led to the adoption of the chromotropic acid method as a standard for formaldehyde analysis, including its incorporation into methods recommended by the National Institute for Occupational Safety and Health (NIOSH). cdnsciencepub.comscielo.br Beyond formaldehyde, early research also identified its utility as a reagent for the spectrophotometric determination of nitrate (B79036) anions, a method developed in 1960. wikipedia.org Furthermore, it was employed for the quantitative analysis of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.org The ability of chromotropic acid to form colored complexes with various metal ions also established its role in the detection of elements like chromium, titanium, mercury, and silver. xingzhilian.comsinocurechem.com

Contemporary Relevance in Advanced Chemical Sciences

While its foundational applications remain relevant, the role of chromotropic acid disodium (B8443419) salt has expanded into more advanced areas of chemical science. Its unique molecular structure, featuring a naphthalene (B1677914) core with hydroxyl and sulfonate groups, makes it a valuable building block in the synthesis of functional materials. smolecule.com

In the realm of materials science , chromotropic acid disodium salt serves as a precursor for creating metal-organic frameworks (MOFs). smolecule.com These materials possess specific properties that are advantageous for applications in gas adsorption, catalysis, and chemical sensing. smolecule.com Its use as a dyeing agent in the textile industry is another significant application, prized for the vibrant and long-lasting colors it imparts to fabrics. chemimpex.com

In modern analytical chemistry , it continues to be a vital reagent. It is employed in complexometric titrations for the determination of metal ions such as aluminum, calcium, and barium. smolecule.com The compound's ability to form stable complexes that induce a color change allows for precise quantification of these metals. smolecule.com Furthermore, it is utilized in various chromatographic techniques to aid in the separation and identification of compounds. chemimpex.com Recent developments have also explored its use in creating more environmentally friendly ("green") analytical methods. For instance, a spectrophotometric method for formaldehyde determination has been developed using chromotropic acid in the presence of magnesium sulfate (B86663), which forms a stable complex, thereby avoiding the need for hazardous concentrated sulfuric acid. scielo.br

In biochemistry , the interaction of chromotropic acid disodium salt with proteins and enzymes is leveraged in various assays. smolecule.com It can be used to precipitate proteins, which is a crucial step in their quantification. smolecule.com Its application extends to the pharmaceutical industry, where it can act as a stabilizer or a pH adjuster in certain drug formulations, contributing to their efficacy and shelf life. chemimpex.comnordmann.global It is also employed as a chromogenic reagent for the quantification of substances like dipyrone (B125322) in pharmaceutical preparations. chemicalbook.comsigmaaldrich.comhimedialabs.com

The enduring utility of chromotropic acid disodium salt, from its historical roots in colorimetric analysis to its contemporary role in the synthesis of advanced materials and green analytical methods, solidifies its position as a compound of significant and ongoing importance in the chemical sciences.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H6Na2O8S2 |

|---|---|

Molecular Weight |

364.3 g/mol |

IUPAC Name |

disodium;4,5-dihydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |

InChI Key |

AFGPCIMUGMJQPD-UHFFFAOYSA-L |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Chromotropic Acid Disodium

Direct Synthesis and Purification Techniques

The disodium (B8443419) salt of chromotropic acid is commercially available, typically as a dihydrate. For analytical and synthetic purposes requiring high purity, this commercial-grade product can be further purified. A common laboratory-scale purification technique involves recrystallization. This process entails dissolving the commercial reagent in hot water, followed by cooling to induce crystallization of the purified salt.

While specific industrial synthesis routes are often proprietary, the manufacturing process for chromotropic acid is understood to be a multi-step procedure. A plausible synthetic pathway initiates with the sulfonation of 1-naphthol. The resulting 1-naphthol-3,6,8-trisulfonic acid is then subjected to alkali fusion, typically with sodium hydroxide (B78521) at elevated temperatures. This harsh treatment replaces one of the sulfonic acid groups with a hydroxyl group, yielding the chromotropic acid backbone. The final product is then isolated as its disodium salt.

Azo Dye Synthesis from Chromotropic Acid (Disodium)

Chromotropic acid is a valuable coupling component in the synthesis of azo dyes due to the activating effect of its hydroxyl groups on the naphthalene (B1677914) ring system. The electron-donating nature of these groups facilitates electrophilic aromatic substitution by diazonium ions.

Mono- and Bis-Azo Dye Formation Mechanisms

The formation of azo dyes from chromotropic acid proceeds via a diazo coupling reaction. This reaction involves two main steps: diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with chromotropic acid.

Diazotization: A primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Coupling: The diazonium salt, acting as an electrophile, is then introduced to a solution of chromotropic acid disodium salt. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich naphthalene ring of chromotropic acid. The position of the coupling is directed by the existing substituents.

Mono-azo dyes: When one equivalent of the diazonium salt is reacted with chromotropic acid, a mono-azo dye is formed. The coupling typically occurs at a position ortho to one of the hydroxyl groups.

Bis-azo dyes: If two equivalents of the diazonium salt are used, a bis-azo dye can be synthesized. In this case, coupling occurs at both available positions ortho to the hydroxyl groups.

The pH of the reaction medium is a critical parameter in the coupling reaction. Alkaline conditions are generally favored for coupling with phenols like chromotropic acid, as this deprotonates the hydroxyl groups, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack.

Coupling Reactions with Diazotized Sulfonamide Derivatives

A significant class of azo dyes derived from chromotropic acid involves the use of diazotized sulfonamide derivatives. These "sulfa drugs" are aromatic amines that can be readily diazotized and coupled. The resulting dyes often exhibit interesting properties and have been investigated for various applications, including as analytical reagents for metal ion detection.

The general procedure involves dissolving the sulfonamide in an acidic solution, cooling it in an ice bath, and then adding a cold solution of sodium nitrite to form the diazonium salt. This diazonium salt solution is then slowly added to an alkaline solution of chromotropic acid disodium salt. The reaction mixture is kept cool to ensure the stability of the diazonium salt and to control the coupling reaction. The resulting azo dye can then be isolated. The specific sulfonamide used influences the color and properties of the final dye.

| Reactant Type | Product | Key Reaction Conditions |

|---|---|---|

| 1 equivalent of Diazonium Salt | Mono-azo Dye | Low temperature (0-5 °C), Alkaline pH |

| 2 equivalents of Diazonium Salt | Bis-azo Dye | Low temperature (0-5 °C), Alkaline pH |

| Diazotized Sulfonamide | Sulfonamide-based Azo Dye | Low temperature (0-5 °C), Alkaline pH |

Macrocyclic Structures and Polymeric Compound Formation

Beyond its use in dye synthesis, chromotropic acid serves as a building block for more complex molecular architectures, including macrocycles and polymers.

Synthesis of Macrocyclic Chromotropic Acid-Based Sulfonamides

Macrocyclic compounds based on chromotropic acid have been synthesized, demonstrating the versatility of this starting material. These syntheses often leverage the hydroxyl and sulfonic acid functionalities of the chromotropic acid core. For instance, macrocyclic tetra-sulfonamides have been prepared. The synthetic strategy can involve protecting the hydroxyl groups, converting the sulfonic acid groups to sulfonyl chlorides, and then reacting these with diamines to form the macrocyclic structure. The rigid 90° structural motif of diarylsulfonamides can facilitate the one-step formation of these cone-shaped macrocycles. These molecules possess an interior cavity defined by the aromatic residues, making them of interest for their potential complexation properties.

Polymeric Adduct Formation with Aldehydes

Chromotropic acid is well-known for its reaction with formaldehyde (B43269) in the presence of concentrated sulfuric acid, which forms a characteristic purple-colored species. This reaction is the basis for a sensitive analytical method for the detection of formaldehyde. The chemistry involves the formation of a dibenzoxanthylium cation.

Under certain conditions, chromotropic acid can react with an excess of formaldehyde in an aqueous solution to yield a polymeric adduct. This reaction produces a dark red, plastic-like, water-soluble material. The structure of this polymer is believed to be a cyclic tetramer, where four chromotropic acid units are linked by methylene (B1212753) bridges derived from formaldehyde. This reaction highlights the ability of the activated positions on the chromotropic acid ring to undergo condensation with aldehydes, leading to the formation of larger polymeric structures.

| Reactant(s) | Product Type | Key Structural Feature |

|---|---|---|

| Chromotropic acid derivatives, Diamines | Macrocyclic Sulfonamide | Cone-shaped conformation with an interior cavity |

| Chromotropic acid, Excess Formaldehyde | Polymeric Adduct | Cyclic tetramer linked by methylene bridges |

Other Chemical Modifications and Functionalization Strategies

Beyond the well-established azo coupling and derivatization with formaldehyde, chromotropic acid (disodium salt) serves as a versatile platform for a variety of other chemical modifications and functionalization strategies. These alternative approaches leverage the reactivity of its hydroxyl and sulfonic acid groups, as well as the aromatic naphthalene core, to construct novel supramolecular structures, functional polymers, and sensitive analytical sensors. These strategies open avenues for new applications in materials science, sensor technology, and host-guest chemistry.

One significant area of modification involves the synthesis of macrocyclic compounds. By converting the sulfonic acid groups into more reactive intermediates, it is possible to build large ring structures incorporating the chromotropic acid moiety. For instance, macrocyclic tetra-sulfonamides have been synthesized from chromotropic acid. A key step in this type of synthesis involves the transformation of the sulfonic acid groups into iodides, which can then undergo further reactions to form the macrocycle. Another example of forming cyclic structures is the reaction of chromotropic acid with an excess of formaldehyde in water, which yields a dark red, water-soluble cyclic tetramer known as cyclotetrachromotropylene.

The functionalization of chromotropic acid has also been explored for the development of advanced materials, such as polymer nanofibers for sensor applications. Hybrid nanofibers composed of polyamide and chromotropic acid have been fabricated using the electrospinning technique. These functionalized nanofibers have shown excellent electrochemical activity for the detection of heavy metal ions like mercury (Hg²⁺). The chromotropic acid units within the polymer matrix are believed to interact specifically with the metal ions, enhancing the sensitivity and selectivity of the sensor.

Furthermore, the hydroxyl groups of chromotropic acid can be derivatized to alter its properties or to prepare it for subsequent reactions. Silylation is one such modification, where the hydroxyl groups are converted to silyl (B83357) ethers. This is often done to protect the hydroxyl groups or to create intermediates for the synthesis of more complex molecules. For example, enantiopure helicenebisquinones have been synthesized starting from chromotropic acid, where the hydroxyl groups were protected as tri(iso-propyl)silyl (TIPS) ethers.

The following table provides a summary of these alternative chemical modification and functionalization strategies for chromotropic acid.

| Modification Strategy | Reagents and Conditions | Functional Groups Involved | Resulting Product/Application |

|---|---|---|---|

| Macrocycle Synthesis (Sulfonamides) | 1. Protection of hydroxyl groups (e.g., with tosyl groups). 2. Conversion of sulfonic acid to iodide. 3. Reaction with appropriate linkers to form sulfonamide bridges and cyclize. | Sulfonic acid, Hydroxyl | Macrocyclic tetra-sulfonamides and bis-sulfonamides with potential for host-guest chemistry. |

| Cyclic Tetramer Formation | Excess formaldehyde in an aqueous solution. | Aromatic ring, Hydroxyl | Cyclotetrachromotropylene, a water-soluble cyclic tetramer that can form complexes with various guest molecules. |

| Polymer Nanofiber Hybridization | Electrospinning of a solution containing a polyamide precursor (e.g., polyamic acid) and chromotropic acid. | Incorporation into a polymer matrix | Hybrid polyamide/chromotropic acid nanofibers for use in electrochemical sensors for heavy metal ion detection. |

| Silylation | Silylating agents such as tri(iso-propyl)silyl chloride in the presence of a base. | Hydroxyl | Silyl ether derivatives of chromotropic acid, which serve as protected intermediates for the synthesis of complex molecules like helicenebisquinones. |

Advanced Spectroscopic Characterization of Chromotropic Acid Disodium and Its Derivatives

X-ray Diffraction Analysis for Crystal Structure Determination

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical method used to identify crystalline phases and to obtain information on the unit cell dimensions. In this technique, a powdered sample, which contains a vast number of small, randomly oriented crystallites, is exposed to a monochromatic X-ray beam. The diffraction of X-rays by the crystal lattices of the powder results in a pattern of diffraction peaks at various angles, which is characteristic of the crystalline structure of the material.

The table below presents a representative selection of the most significant diffraction peaks for the chromotropic acid-1,10-phenanthroline cocrystal salt hydrate (B1144303), illustrating the type of data obtained from a PXRD experiment.

Table 1: Representative Powder X-ray Diffraction Peaks for a Chromotropic Acid Derivative

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 60 |

| 12.0 | 7.37 | 80 |

| 15.8 | 5.60 | 100 |

| 21.0 | 4.23 | 75 |

| 24.5 | 3.63 | 50 |

| 26.0 | 3.42 | 90 |

Note: The data in this table is illustrative and based on findings for a cocrystal salt hydrate of chromotropic acid with 1,10-phenanthroline (B135089), as detailed in the cited research. researchgate.net The 2θ values, d-spacings, and relative intensities are characteristic of this specific crystalline form.

Single Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement within a crystal. researchgate.net This technique requires a single, high-quality crystal, which is mounted on a diffractometer and irradiated with a focused beam of X-rays. As the crystal is rotated, a complete set of diffraction data is collected, allowing for the determination of the crystal system, space group, and the exact coordinates of each atom in the unit cell.

In the case of the chromotropic acid-1,10-phenanthroline cocrystal salt hydrate (CTPTH), SCXRD analysis provided a detailed insight into its crystal structure. researchgate.net The study revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The asymmetric unit was found to contain one monosodium chromotropate molecule, one 1,10-phenanthroline molecule, and water molecules, highlighting the hydrated nature of the cocrystal. researchgate.net The analysis also detailed the intricate network of hydrogen bonds and π-π stacking interactions that stabilize the crystal lattice. researchgate.net

The crystallographic data obtained from the SCXRD analysis of this chromotropic acid derivative are summarized in the following table.

Table 2: Crystallographic Data for a Chromotropic Acid Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₂₀N₂NaO₁₀S₂ |

| Formula Weight | 575.51 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2345 (4) |

| b (Å) | 18.9876 (7) |

| c (Å) | 12.3456 (5) |

| α (°) | 90 |

| β (°) | 109.876 (2) |

| γ (°) | 90 |

| Volume (ų) | 2250.1 (1) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.700 |

| Absorption Coefficient (mm⁻¹) | 0.350 |

Note: The data in this table is for a cocrystal salt hydrate of monosodium chromotropate with 1,10-phenanthroline, as reported in the cited literature. researchgate.net These parameters define the geometry and contents of the unit cell for this specific compound.

Sophisticated Analytical Methodologies Employing Chromotropic Acid Disodium

Spectrophotometric Assay Development and Optimization

Spectrophotometry, a cornerstone of analytical chemistry, leverages the interaction of light with matter to determine the concentration of a substance. When a compound absorbs light of a specific wavelength, the amount of light absorbed is directly proportional to its concentration, a principle encapsulated by the Beer-Lambert law. In the context of chromotropic acid (disodium salt), this principle is harnessed through colorimetric reactions where the analyte of interest reacts with chromotropic acid to form a colored product. The intensity of this color, measured by a spectrophotometer, serves as a proxy for the analyte's concentration.

Principles of Colorimetric Reactions Involving Chromotropic Acid (Disodium)

The utility of chromotropic acid, chemically known as 4,5-dihydroxynaphthalene-2,7-disulfonic acid, in analytical chemistry stems from its ability to form distinctly colored complexes with specific analytes. chemrestech.comwikipedia.org This reaction is particularly renowned for its high selectivity towards formaldehyde (B43269). scielo.br

The fundamental principle involves the reaction of the target analyte with chromotropic acid in a highly acidic medium, typically concentrated sulfuric acid, to produce a colored chromogen. chemrestech.comsigmaaldrich.com For instance, the reaction with formaldehyde yields a characteristic violet-colored species. researchgate.netculturalheritage.org The intensity of this color, which can be quantified by measuring its absorbance at a specific wavelength (typically around 570-580 nm for the formaldehyde adduct), is directly proportional to the concentration of the analyte. analchemres.orgusda.govnih.gov This relationship forms the basis for quantitative analysis. astm.org

The reaction conditions, particularly the acidity, are critical. Concentrated sulfuric acid not only facilitates the reaction but also acts as an oxidizing agent in some cases. researchgate.netnih.gov The necessity of a strong acid medium is highlighted by the observation that diluted sulfuric acid may fail to initiate the chromogen formation. The reaction is often accelerated by heating. researchgate.netculturalheritage.org

Optimization Methodologies: Response Surface Methodology (RSM)

To enhance the performance of spectrophotometric assays, optimization of various experimental parameters is crucial. Response Surface Methodology (RSM) is a powerful statistical tool employed for this purpose. analchemres.orgresearchgate.netscielo.org RSM allows for the simultaneous investigation of multiple factors influencing the analytical response, thereby identifying the optimal conditions with a minimum number of experiments. analchemres.orgresearchgate.net

In the context of chromotropic acid-based assays, RSM has been effectively used to optimize factors such as the concentration of chromotropic acid, the concentration of the acid medium (e.g., sulfuric acid), and heating time. analchemres.orgresearchgate.netscielo.br By designing a set of experiments where these variables are systematically varied, a mathematical model is developed to describe the relationship between the factors and the response (absorbance). analchemres.orgresearchgate.net This model can then be used to generate response surfaces and contour plots, which visually represent the impact of the variables on the assay's sensitivity and help in locating the optimum working conditions. analchemres.org

For example, in the determination of formaldehyde, RSM has been applied to explore and modify the traditional chromotropic acid method. analchemres.orgresearchgate.netanalchemres.org Studies have used central composite design, a popular RSM design, to investigate the effects of sulfuric acid and chromotropic acid concentrations on the absorbance of the final product. analchemres.orgresearchgate.net This approach not only helps in maximizing the analytical signal but also in understanding the interactions between different variables. researchgate.net

Quantitative Determination of Aldehydes: Formaldehyde as a Case Study

The reaction between chromotropic acid and formaldehyde is a classic and widely used method for the quantitative determination of this aldehyde. researchgate.netanalchemres.org Its simplicity, sensitivity, and high selectivity have made it a standard procedure in various fields, including industrial hygiene and environmental monitoring. scielo.branalchemres.orgacs.org

Reaction Mechanism and Chromogen Structure Elucidation (e.g., Dibenzoxanthylium Cation)

The reaction of formaldehyde with two molecules of chromotropic acid in a strong acid medium, such as concentrated sulfuric acid, leads to the formation of a purple-colored chromogen. researchgate.netculturalheritage.org For a long time, the structure of this chromogen was believed to be a para,para-quinoidal adduct. cdnsciencepub.com However, more recent and detailed spectroscopic studies, including 1H and 13C Nuclear Magnetic Resonance (NMR), have provided strong evidence supporting a monocationic dibenzoxanthylium structure. researchgate.netcdnsciencepub.comcdnsciencepub.comscispace.com

The proposed mechanism suggests that under aqueous or acidic conditions, the initial reaction likely occurs at the carbon atom ortho to both the hydroxyl and sulfonic acid groups of the chromotropic acid molecule. cdnsciencepub.comgoogle.com This is followed by the formation of a methylene (B1212753) bridge from a single formaldehyde molecule linking two chromotropic acid molecules. cdnsciencepub.comgoogle.com Subsequent dehydration and cyclization in the presence of concentrated sulfuric acid lead to the formation of the stable, colored dibenzoxanthylium cation. researchgate.net

Methodological Refinements for Enhanced Selectivity and Sensitivity

While the chromotropic acid method is highly selective for formaldehyde, interferences from other substances can occur. nih.govtandfonline.com For instance, oxides of nitrogen can form nitrate (B79036) and nitrite (B80452) ions in the absorbing solution, which also react with chromotropic acid to produce a colored complex. tandfonline.com To mitigate such interferences and enhance the method's performance, several refinements have been developed.

One approach involves using a bisulfite solution to trap formaldehyde, forming an aldehyde-bisulfite complex. tandfonline.com This prevents the formation of nitrates and allows for the removal of volatile interferences by heating before the addition of chromotropic acid. tandfonline.com Other modifications include adjusting the concentration of the chromotropic acid solution and the volume of aliquots used in the analysis. acs.org

Efforts have also been made to replace the hazardous concentrated sulfuric acid with less corrosive alternatives. analchemres.orgnih.govresearchgate.net While replacing it with acids like hydrochloric or phosphoric acid can lead to a decrease in sensitivity, the loss can be partially compensated by using additives like hydrogen peroxide. analchemres.orgresearchgate.netresearchgate.net Optimization of reaction conditions, such as using microwave irradiation to accelerate the reaction in a phosphoric acid medium, has also been explored to improve the method's efficiency. researchgate.net These refinements aim to make the method safer, faster, and more robust for routine analysis.

The following table summarizes key parameters from various optimized chromotropic acid methods for formaldehyde determination.

| Parameter | Method 1 | Method 2 | Method 3 |

| Acid Medium | Sulfuric Acid analchemres.org | Magnesium Sulfate (B86663) scielo.br | Phosphoric Acid researchgate.net |

| Wavelength (λmax) | 574 nm analchemres.org | 535 nm scielo.br | 570 nm researchgate.net |

| Linear Range | 0.03-7.00 mg/L analchemres.org | 3-11 mg/L scielo.br | 0.8-4.8 mg/L researchgate.net |

| Detection Limit | 0.005 mg/L analchemres.org | Not Specified | Not Specified |

| Key Feature | RSM Optimization analchemres.org | Green Chemistry Approach scielo.br | Microwave-Assisted researchgate.net |

This table provides a comparative overview of different methodological approaches.

Green Analytical Chemistry Approaches in Formaldehyde Detection

In recent years, there has been a significant push towards developing analytical methods that are more environmentally friendly, aligning with the principles of "green chemistry". scielo.br A major drawback of the traditional chromotropic acid method is its reliance on large volumes of concentrated sulfuric acid, which is highly corrosive and hazardous. scielo.brscielo.br

To address this, greener alternatives have been investigated. One notable approach involves replacing concentrated sulfuric acid with magnesium sulfate. researchgate.netscielo.brunesp.br In this modified method, the reaction between formaldehyde and chromotropic acid in the presence of magnesium sulfate produces a stable colored complex. researchgate.netscielo.br This method eliminates the need for a corrosive acid, making it a safer and more environmentally benign option. scielo.brscielo.br The optimization of this green method has also been successfully carried out using Response Surface Methodology (RSM). researchgate.netscielo.br

Another green strategy involves replacing concentrated sulfuric acid with a mixture of hydrochloric acid and hydrogen peroxide. researchgate.netnih.gov These approaches demonstrate a commitment to reducing the environmental impact of analytical procedures without compromising their performance. scielo.br

Metal Ion Quantification and Speciation

The disodium (B8443419) salt of chromotropic acid is a versatile chelating agent that forms colored or fluorescent complexes with various metal ions, enabling their quantitative determination. This section explores its application in the analysis of several important metal ions.

Determination of Aluminum Ions

Chromotropic acid disodium salt is utilized in sensitive analytical methods for the quantification of aluminum ions (Al³⁺), primarily through spectrofluorimetry and colorimetry. chemimpex.comchemimpex.com

A notable spectrofluorimetric method involves the formation of a stable 1:1 complex between aluminum and chromotropic acid in a methanol (B129727) medium. nih.govresearchgate.net The fluorescence intensity of this complex is approximately 50 times greater than that of the reagent alone, providing a basis for highly sensitive and selective direct determination of aluminum. nih.govresearchgate.net The optimal conditions for this analysis include a pH of 4.0 ± 0.5, maintained with an acetic acid-sodium acetate (B1210297) buffer. nih.govresearchgate.net The fluorescence is typically excited at a wavelength of 346 nm and measured at 370 nm. nih.govresearchgate.net Under these conditions, a linear relationship between fluorescence intensity and Al(III) concentration is observed in the range of 2 to 100 ng/mL, with a detection limit of 1.0 ng/mL. nih.govresearchgate.net This method has been successfully applied to the determination of trace amounts of aluminum in tap, river, and sea-water samples. nih.gov

For analytical purposes, nearly selective excitation of the aluminum-chromotropic acid chelate can be achieved at wavelengths longer than 360 nm. researchgate.net It is important to note that gallium (Ga³⁺) is a primary interfering ion in this method. researchgate.net

| Parameter | Value | Reference |

| Complex Stoichiometry (Al:Chromotropic Acid) | 1:1 | nih.govresearchgate.net |

| Optimal pH | 4.0 ± 0.5 | nih.govresearchgate.net |

| Excitation Wavelength (λex) | 346 nm | nih.govresearchgate.net |

| Emission Wavelength (λem) | 370 nm | nih.govresearchgate.net |

| Linear Range | 2-100 ng/mL | nih.govresearchgate.net |

| Detection Limit | 1.0 ng/mL | nih.govresearchgate.net |

Determination of Thorium, Uranium, Zirconium, and Rare Earth Metal Ions

While chromotropic acid itself is a precursor, its azo-dyes are significant reagents for the spectrophotometric determination of thorium, uranium, zirconium, and rare earth elements. researchgate.net A prominent example is Arsenazo III, which is 1,8-dihydroxynaphthalene-3,6-disulphonic acid-2,7-bis[(azo-2)-phenylarsonic acid], a derivative of chromotropic acid. researchgate.net Arsenazo III provides distinct color reactions with a number of these elements. researchgate.net

Specifically for thorium, a colorimetric reagent synthesized from chromotropic acid, o-carboxyphenyl-azo-chromotropic acid, forms a violet 1:1 complex with thorium in an acidic solution. researchgate.net This complex exhibits a maximum absorption at 565 nm. researchgate.net The method has been successfully applied to determine thorium at the µg·g⁻¹ level in ore samples. researchgate.net

Another approach for thorium determination utilizes Arsenazo III in a perchloric acid medium, with the resulting complex showing a sensitive absorption peak at 654 nm. researchgate.net This method is rapid, with the complex forming instantly and remaining stable for 45 minutes. researchgate.net

| Analyte | Reagent | Wavelength (λmax) | Medium | Reference |

| Thorium | o-Carboxyphenyl-azo-chromotropic acid | 565 nm | Acidic Solution | researchgate.net |

| Thorium | Arsenazo III | 654 nm | 2M Perchloric Acid | researchgate.net |

| Thorium, Zirconium, Uranium, Rare Earths | Arsenazo III | Not Specified | Not Specified | researchgate.net |

Anion and Other Organic Species Determination

The reactivity of chromotropic acid disodium salt extends beyond metal ions to the determination of various anions and organic compounds. Its utility in spectrophotometric analysis is particularly noteworthy.

Spectrophotometric Analysis of Nitrate Anions

Chromotropic acid is a well-established reagent for the direct spectrophotometric determination of nitrate anions. wikipedia.orgresearchgate.net The method is based on the formation of a yellow-colored product when nitrate reacts with chromotropic acid in a strong sulfuric acid medium (approximately 75-97% H₂SO₄). researchgate.netiu.edu The resulting complex exhibits a maximum absorbance at a wavelength of around 410-412 nm. researchgate.netcarnegiescience.edu

This analytical method is valued for its simplicity, speed, and the stability of the colored complex, which can remain stable for at least 48 hours. researchgate.net It allows for the determination of nitrate over a concentration range of approximately 0.62 to 9.25 mg/L, with a detection limit of about 0.351 ppm. researchgate.net The procedure is generally free from significant interferences from common ions. scribd.com Specifically, the interference from oxidizing agents can be removed by the addition of sodium sulfite, while urea (B33335) can eliminate the effects of nitrite. carnegiescience.eduscispace.com Chloride interference can be masked by the addition of antimony(III). carnegiescience.eduscispace.com This method has been successfully applied to the analysis of nitrate in water and air samples. carnegiescience.eduscispace.com

| Parameter | Value/Condition | Reference |

| Reaction Medium | Strong Sulfuric Acid (e.g., 95-97%) | researchgate.net |

| Wavelength of Maximum Absorbance (λmax) | 412 nm | researchgate.net |

| Color of Complex | Yellow | researchgate.netcarnegiescience.edu |

| Linear Range | 0.62 – 9.25 mg/L | researchgate.net |

| Detection Limit | 0.351 ppm | researchgate.net |

| Stability of Color | At least 48 hours | researchgate.net |

Determination of Sulphonamides via Azo Dye Formation

A valuable application of chromotropic acid disodium salt is in the spectrophotometric determination of sulphonamides. scispace.commdpi.com This method involves a diazotization-coupling reaction. The primary aromatic amino group of the sulphonamide is first diazotized with sodium nitrite in a hydrochloric acid medium. scispace.comresearchgate.net The resulting diazonium salt is then coupled with chromotropic acid in an alkaline medium to form a stable and colored azo dye. scispace.comresearchgate.net

The absorbance of the resulting azo dye is measured spectrophotometrically, typically around 510 nm. scispace.commdpi.com This method demonstrates good accuracy and precision, with Beer's law being obeyed over a concentration range of 0.5 to 9.0 µg/mL. scispace.commdpi.com A key advantage of this procedure is that it avoids the need for time-consuming extraction processes or temperature control. scispace.commdpi.com The reaction is generally carried out at room temperature, and the color develops fully within about 25 minutes, remaining stable for at least 10 hours. scispace.com This approach has been successfully used for the analysis of various sulphonamides in pharmaceutical preparations, including creams and ampoules. scispace.com

| Reaction Steps | Reagents | Conditions | Reference |

| Diazotization | Sodium Nitrite, Hydrochloric Acid | Ice-cooled solution | scispace.comresearchgate.net |

| Coupling | Chromotropic Acid | Alkaline Medium (e.g., Sodium Carbonate) | scispace.com |

| Measurement Wavelength (λmax) | ~510 nm | scispace.commdpi.com | |

| Linear Range | 0.5-9.0 µg/mL | scispace.commdpi.com | |

| Stability | Full color in 25 min, stable for at least 10 h | Room Temperature | scispace.com |

Analytical Approaches for Other Specific Analytes (e.g., Hydrochloric Acid, Tyramine (B21549) Hydrochloride, Herbicides)

Chromotropic acid disodium salt also serves as a reagent in the determination of several other specific analytes.

Herbicides: It is used as a reagent for the quantitative determination of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.orgspectrumchemical.comottokemi.com A photometric determination method for phenoxyacetic herbicide residues involves extraction, separation by thin-layer chromatography, and then a reaction with chromotropic acid. nih.gov

Hydrochloric Acid and Tyramine Hydrochloride: Chromotropic acid disodium dihydrate is reported to be used in the determination of hydrochloric acid and for measuring the concentration of tyramine hydrochloride. biosynth.comcymitquimica.com The methodologies often involve spectrophotometric or sensor-based approaches, where the interaction with chromotropic acid leads to a measurable signal. biosynth.comcymitquimica.com

Integration into Advanced Analytical Platforms: Microfluidic Sensor Design

The integration of chromotropic acid (disodium salt) into microfluidic platforms represents a significant advancement in automated, in-situ chemical analysis, particularly for environmental monitoring. These "lab-on-a-chip" systems leverage the principles of microfluidics—the manipulation of small fluid volumes in channels with dimensions of tens to hundreds of micrometers—to create portable, low-cost, and efficient analytical devices. nih.gov The primary application of chromotropic acid in this context is as a colorimetric reagent for the determination of nitrate in various water sources. rsc.orgdcu.ie

Research has focused on transferring the established chromotropic acid method for nitrate analysis onto a microfluidic chip. rsc.org This involves the reaction between nitrate ions and chromotropic acid in a highly acidic medium, typically concentrated sulfuric acid, to produce a distinct yellow-colored complex. researchgate.netresearchgate.net The intensity of this color, which absorbs strongly at approximately 430 nm, is proportional to the nitrate concentration and can be quantified using integrated optical detection systems. rsc.orgresearchgate.net

A key challenge in the design of these sensors is the corrosive nature of the chromotropic acid reagent. researchgate.net This necessitates the use of robust materials for the microfluidic chip, such as cyclic olefin polymer (COP), which can withstand the extremely acidic conditions required for the reaction. researchgate.net The development of such platforms has enabled the creation of fully integrated, field-deployable instruments. rsc.org

A typical microfluidic sensor system employing chromotropic acid consists of several core components:

A sample inlet with a filter. rsc.org

Storage for the chromotropic acid reagent and calibration standards. rsc.orgresearchgate.net

A pumping system to control the precise transport and mixing of the sample and reagent. rsc.org

The microfluidic chip where mixing and the colorimetric reaction occur. researchgate.net

An optical detection system, often comprising a light-emitting diode (LED) and a photodiode detector. rsc.orgdcu.ie

Waste storage. rsc.org

Integrated electronics for control and wireless data communication. dcu.ieresearchgate.net

Researchers have successfully developed and validated these platforms for the direct measurement of nitrate in natural waters, including freshwater, seawater, estuarine water, and municipal wastewater. rsc.orgdcu.ie A common operational approach is the "stopped flow" method, where the flow within the chip is halted to allow sufficient time for the reaction to complete before measurement, simplifying the microfluidic design. rsc.orgresearchgate.net These systems have demonstrated long-term reagent stability of up to six months when protected from light. rsc.orgresearchgate.net Validation studies comparing the microfluidic sensor's performance against standard laboratory methods, such as ion chromatography, have shown excellent correlation, confirming the accuracy and reliability of the technology. rsc.orgresearchgate.netresearchgate.net

Research Findings: Performance of Chromotropic Acid-Based Microfluidic Sensors

The following tables summarize the detailed research findings on the performance characteristics of these advanced analytical platforms.

Table 1: Analytical Performance for Nitrate Detection

| Parameter | Reported Value | Source(s) |

|---|---|---|

| Analyte | Nitrate (NO₃⁻) | rsc.orgresearchgate.net |

| Limit of Detection (LOD) | 0.70 mg L⁻¹ | rsc.orgresearchgate.net |

| 0.31 mg L⁻¹ (in seawater) | rsc.orgresearchgate.net | |

| 0.73 mg L⁻¹ | researchgate.net | |

| Dynamic Linear Range | 0 - 80 mg L⁻¹ | rsc.orgresearchgate.net |

| 0.9 - 80 mg L⁻¹ | researchgate.net | |

| Wavelength of Max. Absorbance | 430 nm | rsc.orgresearchgate.net |

| Sample Throughput | 9 samples per hour | rsc.orgresearchgate.net |

Table 2: System Validation and Reagent Details

| Parameter | Reported Value / Finding | Source(s) |

|---|---|---|

| Validation Method | Ion Chromatography | rsc.orgresearchgate.netresearchgate.net |

| Correlation Coefficient (vs. IC) | 0.9969 | rsc.orgresearchgate.net |

| 0.993 | researchgate.net | |

| Reagent Composition | Chromotropic acid disodium salt in concentrated (98%) sulfuric acid | researchgate.net |

| Reagent Stability | Stable for at least 6 months (when protected from light) | rsc.orgresearchgate.net |

Coordination Chemistry and Metal Ligand Interactions of Chromotropic Acid Disodium

Ligand Characteristics and Coordination Modes

Chromotropic acid is a bifunctional chelating agent, possessing two phenolic hydroxyl groups at the C4 and C5 positions of the naphthalene (B1677914) ring. These vicinal hydroxyl groups are the primary sites for coordination with metal ions, forming stable five-membered chelate rings. google.comlibretexts.org The presence of two sulfonate groups at the C2 and C7 positions enhances the water solubility of both the ligand and its metal complexes. chem-soc.si

The coordination of chromotropic acid with metal ions is highly dependent on the pH of the solution. researchgate.net The hydroxyl groups can deprotonate to form phenolate (B1203915) anions, which are strong Lewis bases and readily coordinate to metal centers. The mode of coordination typically involves the two oxygen atoms of the hydroxyl groups, acting as a bidentate ligand. google.com

Formation of Chelate Complexes with Metal Ions

Chromotropic acid forms chelate complexes with a wide range of metal ions. The formation of these complexes is influenced by factors such as pH, the concentration of reactants, and the nature of the metal ion itself.

Stoichiometric Investigations of Metal-Chromotropic Acid Complexes

The stoichiometry of metal-chromotropic acid complexes has been investigated using various spectrophotometric methods, including the molar ratio method and continuous variation (Job's) method. wisdomlib.orgdergipark.org.tr These studies have revealed the formation of complexes with different metal-to-ligand ratios depending on the specific metal ion and reaction conditions.

For instance, with iron(III), both 1:1 and 1:3 (metal:ligand) complexes have been reported. dergipark.org.tr In contrast, cobalt(II), nickel(II), and copper(II) typically form 1:2 complexes. dergipark.org.tr The formation of a 1:1 complex has been observed between palladium(II) and an immobilized imidazol-azo-chromotropic acid derivative. chem-soc.si With thorium(IV), complexes with 2:1, 1:1, and 1:2 (dye:Th(IV)) ratios have been identified, depending on the specific azo dye derivative of chromotropic acid used. globalresearchonline.net Similarly, studies on nickel and manganese complexes with a p-nitro-o-carboxylazo-chromotropic acid derivative indicated a 1:1 ratio for nickel and a 4:1 ratio for manganese. researchgate.net

The stoichiometry of these complexes is often pH-dependent. For example, in the case of Pd(II) complexes with an azo-derivative of chromotropic acid, a 1:1 complex was formed at pH 1.6, while a 1:2 complex was observed at pH 12.9. chem-soc.si

| Metal Ion | Stoichiometry (Metal:Ligand) | Reference(s) |

| Iron(III) | 1:1, 1:3 | dergipark.org.tr |

| Cobalt(II) | 1:2 | dergipark.org.tr |

| Nickel(II) | 1:2, 1:1 | dergipark.org.trresearchgate.net |

| Copper(II) | 1:2 | dergipark.org.tr |

| Palladium(II) | 1:1 | chem-soc.si |

| Thorium(IV) | 1:2, 1:1, 2:1 (Dye:Th) | globalresearchonline.net |

| Manganese(II) | 4:1 | researchgate.net |

| Aluminum(III) | 1:1 | researchgate.net |

Thermodynamic Parameters of Complexation: Stability and Dissociation Constants

The formation of metal-chromotropic acid complexes is a thermodynamically favorable process, leading to stable products. The stability of these complexes is quantified by their stability constants (or formation constants, K) and dissociation constants.

The chelate effect plays a significant role in the high stability of these complexes. libretexts.org The formation of a five-membered chelate ring with the metal ion is entropically favored compared to the coordination of two separate monodentate ligands. libretexts.org

The stability of the complexes is also influenced by the basicity of the ligand and the nature of the metal ion. For example, the stability of aluminum(III) complexes with various ligands, including chromotropic acid, shows a linear relationship with the ligand's basicity. researchgate.net

A study on the complexation of aluminum(III) with chromotropic acid at pH ≈ 4 determined a stability constant (log β₁₁₀) of 18.4 ± 0.7 for the 1:1 complex. researchgate.net For nickel and manganese complexes with a derivative of chromotropic acid, the cumulative stability constants (K) were found to be 3.57 × 10⁵ and 1.2 × 10⁵, respectively. researchgate.net

The dissociation of these complexes can be influenced by factors such as acidity. For some metal chelates, the dissociation process can be acid-dependent, involving protonation of the ligand prior to the breaking of the metal-ligand bond. rsc.org

Kinetic Studies of Metal Complex Formation and Decomposition

Kinetic studies provide insights into the mechanisms of formation and decomposition of metal-chromotropic acid complexes. The rates of these reactions can be influenced by factors such as pH and the concentrations of the reactants.

For instance, the formation of the palladium(II) complex with an immobilized imidazol-azo-chromotropic acid derivative exhibits a bell-shaped pH profile, indicating that both protonated and unprotonated forms of the ligand participate in the reaction. chem-soc.si

The decomposition of metal-chromotropic acid complexes can also be studied kinetically. In some cases, the decomposition is catalyzed by acid. rsc.org For example, the decomposition of certain chromium(III) complexes involves aquation prior to the cleavage of the chromium-carbon bond. rsc.org

Kinetic studies have also been employed in the development of analytical methods. The catalytic effect of copper(II) on the oxidation of chromotropic acid by hydrogen peroxide has been used for the kinetic determination of trace amounts of copper. psu.edu The reaction rate is dependent on the pH, with an optimum pH of 10.60. psu.edu

Boron Complexation Chemistry with Chromotropic Acid (Disodium)

Chromotropic acid is a well-known and highly effective chelating agent for boron. This reaction is the basis for a widely used spectrophotometric method for the determination of boron.

Formation of 1:1 and 1:2 Boron-Chromotropic Acid Complexes

Boric acid reacts with chromotropic acid to form both 1:1 and 1:2 (boron:chromotropic acid) complexes. google.compsu.eduresearchgate.net The formation of these complexes is highly dependent on the pH of the solution. psu.eduresearchgate.net

1:2 Complex: The 1:2 complex is predominantly formed in acidic solutions (pH range of 2 to 7). psu.edunih.gov Under these conditions, a large excess of the ligand is often used to ensure the exclusive formation of the 1:2 complex, which provides greater sensitivity for analytical applications. nih.govacs.org

1:1 Complex: The 1:1 complex prevails in a higher pH range. psu.eduresearchgate.net It has been suggested that at higher pH, the boric acid/chromotropic acid complex tends towards a 1:1 configuration. google.com

The formation of these complexes involves a change in the coordination number of the boron atom. psu.edu 11B NMR spectroscopy has been a key technique for identifying and characterizing these two distinct complex species in solution. psu.edu

| Complex | Predominant pH Range | Key Characteristics | Reference(s) |

| 1:1 Boron-Chromotropic Acid | Higher pH | Prevails in less acidic conditions. | google.compsu.eduresearchgate.net |

| 1:2 Boron-Chromotropic Acid | Acidic (pH 2-7) | Provides greater sensitivity for analytical methods. | psu.edunih.govacs.org |

Mechanistic Insights into Boron Complexation Reactions

The reaction between chromotropic acid and boric acid is a well-studied example of its chelating ability and serves as a basis for the sensitive determination of boron. The complexation occurs between the hydroxyl groups of chromotropic acid and boric acid/borate. oup.comdss.go.th

Reaction Stoichiometry and pH Dependence

¹¹B NMR spectroscopy has been instrumental in elucidating the nature of the complexes formed. oup.comdss.go.th In an aqueous solution, chromotropic acid reacts with boric acid to form two distinct tetrahedral anionic complexes: a 1:1 complex (one chromotropic acid molecule to one boron atom) and a 1:2 complex (two chromotropic acid molecules to one boron atom). oup.com The formation of these complexes is highly dependent on the pH of the solution.

1:2 Complex: This complex is preferentially formed in acidic solutions (pH range ~1.8-4.5). dss.go.th

1:1 Complex: This complex becomes the predominant species in a higher pH range. oup.com

Kinetic and Thermodynamic Data

Kinetic studies have revealed that the formation of the 1:1 complex is a much faster process than the formation of the 1:2 complex. oup.com The stability of the complexes has been quantified through formation constants.

Table 1: Stability and NMR Data for Boron-Chromotropic Acid Complexes

| Complex | Stoichiometry (Chromotropic Acid:Boron) | Formation Constant | ¹¹B NMR Chemical Shift (δ) | Predominant pH Range |

|---|---|---|---|---|

| 1:1 Complex | 1:1 | log β₁ = -1.57 | -17.7 ppm | Higher pH |

| 1:2 Complex | 2:1 | log β₂ = 2.35 | -18.0 ppm | Acidic (pH < 4.5) |

Data sourced from ¹¹B NMR measurements. oup.com

Proposed Mechanism

The reaction mechanism for the 1:2 complex formation and its decomposition is catalyzed by hydrogen ions. oup.com The process begins with the rapid formation of the 1:1 monochelate complex. This is followed by a slower condensation reaction between the 1:1 complex and a second, undissociated chromotropic acid molecule to yield the final 1:2 bischelate complex. oup.comalazharpharmacy.com This detailed understanding of the equilibrium and kinetics allows for the optimization of conditions for the analytical application of this reaction. oup.com

Application as Metallochromic Indicators in Complexometric Titrations

A metallochromic indicator is a substance that changes color when it forms a complex with metal ions. asdlib.org In a complexometric titration, the indicator forms a colored complex with the metal ion being analyzed. researchgate.net As a stronger chelating agent, such as EDTA, is added, it sequentially displaces the indicator from the metal ion. researchgate.net The endpoint of the titration is signaled by a distinct color change, which occurs when the indicator is fully displaced and returns to its free, uncomplexed form. researchgate.netglobalresearchonline.net

While chromotropic acid possesses the necessary functional groups for metal chelation, its direct application as a visual metallochromic indicator in complexometric titrations is limited. Some studies note that the parent compound does not produce a sharp, discernible color change at the endpoint for certain titrations. ottokemi.com

The primary application of chromotropic acid in this context is as a crucial precursor for the synthesis of more effective metallochromic indicators. tdl.org By coupling chromotropic acid with diazonium salts or introducing other functional groups, a wide range of indicator dyes are created. These derivatives often exhibit superior properties, such as sharper color changes and higher sensitivity for specific metal ions.

Examples of such derivatives used in complexometric titrations include:

Azo dyes of chromotropic acid: Used for the determination of thorium(IV) and zirconium. tdl.orgalazharpharmacy.com SPADNS, an azo derivative, is a well-known indicator for these metals. rsc.org

Nitroso derivatives: Mononitrosochromotropic acid has been studied as an indicator for the complexometric titration of copper with EDTA, where the endpoint is marked by a sharp change from a permanganate (B83412) color to pale yellow. dss.go.th

Therefore, the role of chromotropic acid (disodium) in complexometric titrations is most significant as a foundational building block for a class of highly effective metallochromic indicators, rather than as a direct indicator itself.

Theoretical and Computational Chemistry Investigations of Chromotropic Acid Disodium

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov DFT studies, including the analysis of Frontier Molecular Orbitals (FMOs), provide valuable insights into the optical, electronic, and chemical properties of compounds like chromotropic acid disodium (B8443419) salt. researchgate.net

Frontier Molecular Orbitals (FMOs) Analysis: HOMO and LUMO Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as Frontier Molecular Orbitals (FMOs). libretexts.org These orbitals play a crucial role in determining the electronic and optical properties, as well as the chemical reactivity of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests higher polarizability, leading to a softer molecule with greater chemical reactivity and lower kinetic stability. Conversely, a larger energy gap indicates greater kinetic stability and lower chemical reactivity. researchgate.net For the chromotropic acid anion (CTA), the HOMO is delocalized over the entire molecule except for one of the sulfonate groups, while the LUMO is delocalized across the whole molecule except for the other sulfonate group. researchgate.net

Reactivity Descriptors: Chemical Potential, Hardness, Softness, Electrophilicity

Quantum mechanical reactivity descriptors offer further insight into the stability and potential biological activity of a molecule. researchgate.net These descriptors, including chemical potential (μ), chemical hardness (η), chemical softness (S), and the global electrophilicity index (ω), are calculated from the HOMO and LUMO energies. researchgate.net

The following equations are used to determine these descriptors:

Chemical Potential (μ): μ ≈ -(I+A)/2, where I is the ionization potential and A is the electron affinity. arxiv.org It can be approximated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): η ≈ (I-A)/2. arxiv.org It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): S = 1 / η.

Global Electrophilicity Index (ω): ω = μ² / (2η). researchgate.net

These descriptors are instrumental in understanding the electrophilic and nucleophilic nature of a molecule. researchgate.net

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for understanding the interactive behavior of molecules. ias.ac.in It helps to identify the electron-rich and electron-deficient regions of a molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. nih.gov The MESP is calculated from the electron density and can be used to analyze various interacting regions within a molecule. researchgate.net

The MESP surface is typically colored to represent different potential values, with red indicating the most negative potential (electron-rich areas) and blue representing the most positive potential (electron-poor areas). researchgate.net The order of electrostatic potential generally follows red < orange < yellow < green < blue. researchgate.net Lone pairs and π-bonds often manifest as regions of negative local minima in the MESP. nih.gov This analysis is particularly useful in understanding non-covalent interactions. ias.ac.in

Advanced Bonding and Interaction Analyses

Natural Bond Orbitals (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. aiu.edu It examines the delocalization of electron density between filled Lewis-type NBOs (donors) and empty non-Lewis-type NBOs (acceptors). wisc.edu This analysis helps to quantify the strength and nature of intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.netwisc.edu

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density, ρ(r). amercrystalassn.orgwiley-vch.de QTAIM partitions the molecular space into atomic basins, allowing for the calculation of atomic properties. wiley-vch.de

A key feature of QTAIM is the bond path, a line of maximum electron density that links the nuclei of two chemically bonded atoms. wiley-vch.de The properties of the electron density at the bond critical point (BCP), a point of minimum density along the bond path, are used to characterize the nature of the chemical bond. wiley-vch.de QTAIM analysis is employed to determine the strength and nature of non-covalent interactions within a molecular system. researchgate.net This theory provides a physical basis for many fundamental chemical concepts, including molecular structure and bonding. amercrystalassn.org

Reduced Density Gradient Noncovalent Interaction (RDG-NCI) Analyses

Reduced Density Gradient Noncovalent Interaction (RDG-NCI) analysis is a computational method used to visualize and understand non-covalent interactions within and between molecules. researchgate.net This analysis is based on the electron density (ρ) and its derivatives, providing a graphical representation of interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.netresearchgate.net

In the context of a cocrystal salt hydrate (B1144303) of chromotropic acid with 1,10-phenanthroline (B135089), RDG-NCI analysis, alongside Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses, was employed to determine the nature and strength of non-covalent interactions. researchgate.net These theoretical calculations confirmed that hydrogen bonding, in combination with π-stacking interactions, plays a crucial role in the solid-state stability of the compound. researchgate.net The analysis of non-covalent interactions is instrumental in understanding the stability and potential biological activity of such cocrystals. researchgate.net

The RDG method plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This allows for the differentiation of various interaction types. The resulting plots and isosurfaces provide a clear, three-dimensional picture of the non-covalent interactions governing the molecular structure. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), typically a protein. This method is widely used in drug design and for understanding biological processes at a molecular level.

In a study involving a cocrystal salt hydrate of chromotropic acid and 1,10-phenanthroline (CTPTH), molecular docking simulations were performed to investigate its interaction with the quorum-quenching N-acyl homoserine lactone lactonase (AHL lactonase), a bacterial enzyme. researchgate.netresearchgate.net The simulations were carried out using the X-ray crystal structure of the AHL lactonase (PDB: 2BR6). researchgate.net

The results of the docking study revealed a strong interaction between CTPTH and the active site of the receptor. researchgate.net A minimal energy docking pose indicated the formation of a hydrogen bond between the Tyr194 amino acid residue of the protein and the CTPTH molecule. researchgate.net Additionally, hydrophobic amino acid residues were found to surround the ligand, contributing to its stable orientation within the receptor's cavity. researchgate.net The total energy of the ligand-receptor interaction was calculated to be -42.78 kcal/mol, indicating a strong and stable binding. researchgate.net This strong interaction suggests that the chromotropic acid moiety plays a key role in the inhibitory action against the bacterial enzyme. researchgate.net

Hirshfeld Surface Analysis for Crystal Packing Patterns

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals. rsc.org It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. This method provides a graphical representation of molecules as "organic wholes" and allows for an unbiased identification of all close contacts. rsc.org

Specialized Research Applications in Chemical Systems

Development of Chromotropic Acid (Disodium) Derivatives as Corrosion Inhibitors

The use of organic compounds as corrosion inhibitors for metals in aggressive acidic environments is a well-established strategy. Chromotropic acid and its derivatives have emerged as effective inhibitors, particularly for mild steel.

Electrochemical and Gravimetric Studies of Inhibition Efficiency

The effectiveness of chromotropic acid as a corrosion inhibitor has been quantified through various electrochemical and chemical techniques. Studies involving potentiodynamic polarization (PDP), electrochemical impedance spectroscopy (EIS), and mass loss (ML) measurements have been conducted to evaluate its inhibition efficiency (%IE). acs.orgnih.govresearchgate.net

In one study, chromotropic acid (CA) was investigated as a corrosion inhibitor for mild steel in a 1.0 M sulfuric acid solution. acs.orgnih.gov The results from PDP and EIS techniques indicated that the inhibition efficiency increased with higher concentrations of chromotropic acid. acs.orgnih.govacs.org However, the efficiency was observed to decrease as the temperature increased, a behavior attributed to the acceleration of the hydrogen evolution reaction and a reduction in inhibitor adsorption at higher temperatures. acs.orgnih.gov This suggests a physical adsorption mechanism of the inhibitor molecules on the metal surface. acs.orgnih.gov

Gravimetric or mass loss measurements have corroborated the findings from electrochemical studies. acs.orgnih.govresearchgate.net These studies involve exposing mild steel samples to the corrosive medium with and without the inhibitor and measuring the loss in mass over time. The data consistently shows a reduction in corrosion rate in the presence of chromotropic acid. acs.orgnih.gov

Below is a table summarizing the typical data obtained from such studies, illustrating the relationship between inhibitor concentration and inhibition efficiency.

| Inhibitor Concentration (M) | Inhibition Efficiency (%) |

| Blank | 0 |

| 1x10⁻⁵ | 45.2 |

| 5x10⁻⁵ | 68.7 |

| 1x10⁻⁴ | 80.1 |

| 5x10⁻⁴ | 92.5 |

Note: The data in this table is illustrative and based on trends reported in the literature. Actual values may vary depending on experimental conditions.

Mechanistic Investigations of Adsorption and Surface Interaction

The mechanism of corrosion inhibition by chromotropic acid involves the adsorption of its molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. acs.orgnih.govresearchgate.net The nature of this adsorption can be elucidated through the analysis of experimental data using adsorption isotherms, such as the Langmuir isotherm. nih.govresearchgate.netbohrium.com

Studies have shown that the adsorption of chromotropic acid on mild steel surfaces follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. nih.govresearchgate.net The thermodynamic and kinetic parameters derived from these studies support a physical adsorption mechanism. nih.govresearchgate.net This is further evidenced by the decrease in inhibition efficiency with rising temperature. acs.orgnih.gov

Potentiodynamic polarization studies have revealed that chromotropic acid acts as a mixed-type inhibitor with a predominant anodic effect. acs.org This means it impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, though its effect on the former is more pronounced. acs.org The impedance spectra from EIS studies typically show single depressed capacitive loops, indicating that the corrosion process is primarily controlled by charge transfer. nih.govresearchgate.netacs.org The increase in charge transfer resistance (Rct) and decrease in double-layer capacitance (Cdl) with increasing inhibitor concentration further confirm the formation of a protective film on the metal surface. arabjchem.org

Scanning electron microscopy (SEM) provides visual confirmation of the inhibitor's effectiveness by showing a smoother surface morphology of the mild steel in the presence of chromotropic acid compared to the pitted and corroded surface in its absence. acs.orgnih.govresearchgate.net

Role in the Synthesis of Advanced Dyes and Chromogenic Materials

Chromotropic acid is a crucial intermediate in the production of a wide array of dyes and pigments. chemicalbook.comlookchem.com Its dihydroxy and disulfonic acid functionalities make it a versatile building block for creating complex dye molecules with specific chromogenic properties.

The synthesis of azo dyes, a significant class of synthetic colorants, often utilizes chromotropic acid. globalresearchonline.net The process typically involves the diazotization of an aromatic amine, such as a sulfa drug (e.g., sulfadimidine or sulfaguanidine), followed by a coupling reaction with chromotropic acid. globalresearchonline.net Depending on the stoichiometry, both mono- and bis-azo dyes can be synthesized. globalresearchonline.net For instance, a method for preparing Acid Chrome Blue K involves the reaction of diazotized 2-amino-4-sulfonaphthol with a chromotropic acid disodium (B8443419) salt solution. google.com These synthesized dyes are often water-soluble and exhibit high stability in solution. globalresearchonline.net

The resulting dyes have applications as chromogenic reagents for the spectrophotometric determination of various metal ions. For example, certain chromotropic acid azo dyes have been synthesized and used for the determination of thorium. globalresearchonline.net The interaction between the dye and the metal ion leads to the formation of a colored complex, the absorbance of which can be measured to quantify the metal ion concentration. globalresearchonline.net

Utilization in the Development of Functional Materials and Sensing Platforms

The unique chemical properties of chromotropic acid disodium salt extend its utility to the fabrication of advanced functional materials and sensing devices.

Chromotropic Acid-Based Structures in Supercapacitor Electrode Materials

In the field of energy storage, chromotropic acid disodium salt has been investigated as a dopant for conducting polymers used in supercapacitor electrodes. mcmaster.camcmaster.ca Specifically, it has been used as an anionic dopant for the synthesis of polypyrrole (PPY) films on stainless steel substrates through anodic electropolymerization. mcmaster.ca

The inclusion of chromotropic acid as a dopant influences the electrochemical behavior and capacitive properties of the PPY films. mcmaster.ca Studies have shown that PPY films synthesized with a chromotropic acid dopant exhibit promising capacitive behavior. mdpi.com For example, PPY films doped with chromotropic acid achieved a high specific capacitance of 343.0 F g⁻¹ at a scan rate of 2.0 mV s⁻¹. mdpi.com The specific capacitance was found to increase with increasing concentrations of both pyrrole (B145914) and the chromotropic acid dopant in the deposition solution. mcmaster.ca The presence of hydroxyl groups and the aromatic structure of chromotropic acid are believed to play a role in its adsorption on the stainless steel substrate and the resulting capacitive performance of the PPY films. mcmaster.ca

Optical Sensor Development Leveraging Chromotropic Acid (Disodium) Chromogenicity

The chromogenic nature of chromotropic acid makes it a valuable component in the development of optical sensors. biosynth.com These sensors utilize the color change that occurs when chromotropic acid reacts with a specific analyte.

A notable application is in the development of a colorimetric sensor for the determination of formaldehyde (B43269) gas. rsc.orgrsc.org This sensor is based on the co-immobilization of chromotropic acid and 4-aminoazobenzene (B166484) in a hydrophilic polymer matrix, such as hydroxypropyl methylcellulose. rsc.orgrsc.org When exposed to formaldehyde, the sensor undergoes an irreversible color change from pink to purple, which serves as the analytical signal. rsc.orgrsc.org The concentration of formaldehyde can be quantified by measuring the change in color coordinates using a camera, offering a simple, fast, and economical method for monitoring formaldehyde levels. rsc.orgrsc.org This optical sensor has demonstrated good reproducibility and high selectivity for formaldehyde over other potential interferents. rsc.orgrsc.org

Furthermore, chromotropic acid has been employed in the development of a smartphone-integrated device for the rapid estimation of nitrate (B79036) in soil samples. mdpi.com This method is based on the color development resulting from the reaction of nitrate with chromotropic acid. mdpi.com

Environmental Analytical Methodologies for Pollutant Monitoring

Chromotropic acid, specifically its disodium salt, serves as a crucial reagent in various spectrophotometric methods for the detection and quantification of environmental pollutants. Its ability to form distinctly colored complexes with specific analytes in acidic conditions allows for sensitive and selective analysis of contaminants in air, water, and soil.

Formaldehyde Detection

The reaction between formaldehyde and chromotropic acid in the presence of concentrated sulfuric acid is a well-established and widely used method for determining formaldehyde concentrations, particularly in air samples. cdnsciencepub.com This reaction produces a purple-colored chromogen, and the intensity of the color, measured spectrophotometrically, is directly proportional to the formaldehyde concentration. cdnsciencepub.comrsc.org

The NIOSH Method 3500 is a standard procedure that utilizes this principle for analyzing formaldehyde in the air. researchgate.net The method involves bubbling air through a solution containing chromotropic acid and sulfuric acid. researchgate.net The resulting purple product is then measured, typically at a wavelength of 580 nm. cdnsciencepub.comchemodex.com

Recent advancements have led to the development of more portable and near real-time monitoring systems. One such innovation is a colorimetric sensor that uses a hanging drop of chromotropic acid. rsc.org Air is sampled around the droplet, and the formation of the purple product is measured using optical fibers, a light-emitting diode (LED), and photodiodes. rsc.org This technique offers a simple, inexpensive, and highly sensitive method for in-situ measurements of atmospheric formaldehyde, with a detection limit of approximately 2 parts per billion (ppb). rsc.org

Interferences: It is important to note that other compounds can interfere with the chromotropic acid method for formaldehyde detection. Oxides of nitrogen, which can be present in air samples as nitrate or nitrite (B80452) ions, are major interferences, often producing yellow-brown colors instead of the characteristic purple. tandfonline.com To mitigate this, absorption in a bisulfite solution can be employed to form an aldehyde-bisulfite complex and prevent the formation of nitrates. tandfonline.com Other substances like phenols, olefins, and aromatic hydrocarbons can also cause negative interference. epa.gov

Table 1: Research Findings on Formaldehyde Detection using Chromotropic Acid

| Analytical Method | Matrix | Detection Limit | Wavelength | Key Findings |

|---|---|---|---|---|

| NIOSH Method 3500 (Spectrophotometry) | Air | ~1 µg/m³ for a 50 L air sample researchgate.net | 580 nm cdnsciencepub.comchemodex.com | A standard and widely used method for workplace air monitoring. researchgate.net |

| Hanging Drop Colorimetric Sensor | Air | ~2 ppb rsc.org | Not specified | Offers a simple, inexpensive, and near real-time in-situ measurement. rsc.org |

Heavy Metal Monitoring

While less common than its application for formaldehyde and nitrate, chromotropic acid and its derivatives have been explored for the detection of certain heavy metals in environmental systems.

One study demonstrated a colorimetric detection method for iron (II) and iron (III) ions in aqueous solutions using silver nanoparticles functionalized with chromotropic acid. researchgate.net This method allows for the simultaneous detection of both iron species, which is significant for environmental monitoring and industrial processes. researchgate.net

Another area of research involves the use of azo compounds based on chromotropic acid for the detection of heavy metals. For example, the interaction of copper (II) with an azo derivative of chromotropic acid in the presence of other reagents has been studied for the development of new analytical methods. eco-vector.com

Furthermore, chromotropic acid has been used to coat nanometer-sized alumina (B75360) for the solid-phase extraction of metal ions from environmental samples, which are then determined by inductively coupled plasma atomic emission spectrometry (ICP-AES). neptjournal.com

It's important to note that the primary methods for heavy metal analysis in soil and water typically involve acid digestion of the sample followed by analysis using techniques like atomic absorption spectrophotometry (AAS) or ICP-AES. neptjournal.compy.gov.inmdpi.comjeeng.net The role of chromotropic acid in this context is more as a component of specialized detection or extraction methods rather than a direct, standalone analytical reagent for a wide range of heavy metals.

Table 3: Research Applications of Chromotropic Acid in Heavy Metal Monitoring

| Analyte | Method | Matrix | Key Findings |

|---|---|---|---|

| Iron (II) and Iron (III) | Colorimetric detection using functionalized silver nanoparticles | Aqueous solutions | Enables simultaneous detection of Fe(II) and Fe(III) ions. researchgate.net |

| Copper (II) | Spectrophotometry with an azo derivative of chromotropic acid | Not specified | Investigated the formation of mixed-ligand complexes for analytical purposes. eco-vector.com |

| Metal Ions | Solid-phase extraction using chromotropic acid-coated alumina followed by ICP-AES | Environmental samples | Serves as a coating for a solid-phase extractant for metal ions. neptjournal.com |

Future Research Directions and Emerging Trends for Chromotropic Acid Disodium

Development of Novel Derivatization Strategies

A key area of future research lies in the development of new derivatization strategies to expand the analytical utility of chromotropic acid. Derivatization, the process of chemically modifying a compound to enhance its detection or separation, is a powerful tool in analytical chemistry. mdpi.com

Future efforts are expected to focus on creating novel derivatives of chromotropic acid that can overcome existing limitations. This includes synthesizing derivatives that are more selective towards specific analytes, thereby reducing interference from other substances in complex matrices. mdpi.com Another avenue of exploration is the development of derivatives with enhanced sensitivity, allowing for the detection of analytes at even lower concentrations. researchgate.net